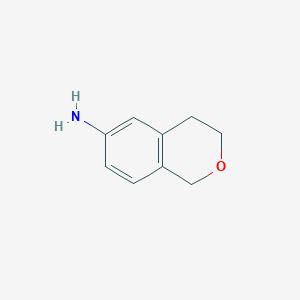

Isochroman-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNVOJMYCNULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Isochroman-6-amine

For researchers, medicinal chemists, and professionals in drug development, isochroman-6-amine represents a valuable heterocyclic scaffold. The isochroman motif is a privileged structure found in numerous biologically active compounds, and the presence of a primary amine at the 6-position provides a crucial handle for further chemical modification and the exploration of structure-activity relationships (SAR).[1][2] This guide offers a comprehensive, field-proven protocol for the synthesis of this compound, structured not as a rigid template, but as a narrative that explains the causality behind each experimental choice, ensuring both scientific integrity and practical reproducibility.

Strategic Overview: A Two-Step Pathway to the Target Molecule

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the commercially available starting material, isochroman. This strategy is predicated on well-established and reliable transformations in organic chemistry:

-

Electrophilic Aromatic Nitration: Introduction of a nitro group onto the isochroman scaffold to produce 6-nitroisochroman. This intermediate is the direct precursor to our target amine.

-

Reduction of the Nitro Group: Conversion of the nitro moiety to a primary amine, yielding the final product, this compound.

This pathway is advantageous due to the high efficiency of each step and the relative ease of purification of the intermediates and the final product.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 6-Nitroisochroman via Electrophilic Nitration

The introduction of a nitro group onto the aromatic ring of isochroman is a classic example of electrophilic aromatic substitution (EAS). The choice of nitrating agent and reaction conditions is critical to ensure selective mono-nitration and to avoid unwanted side reactions.

Causality and Regioselectivity

The key to this step is controlling the position of nitration. The isochroman ring system has two substituents on the aromatic ring: an alkyl group (part of the fused dihydro-pyran ring) and an ether oxygen. Both are ortho, para-directing activators. However, their combined influence dictates the final regiochemical outcome.

-

The Ether Oxygen: A strong activating group, directing electrophiles to the ortho (position 5) and para (position 7) positions.

-

The Alkyl Substituent: A weaker activating group, directing to its ortho (position 8) and para (position 6) positions.

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4] The nitronium ion is then attacked by the electron-rich aromatic ring.[3] The position of attack is governed by the stability of the resulting carbocation intermediate (the sigma complex or Wheland intermediate).[5]

In the case of isochroman, the 6-position is favored due to a combination of electronic and steric factors. It is para to the alkyl substituent and meta to the ether oxygen. While position 7 is electronically favored by the powerful oxygen activator, it is also sterically hindered. The 6-position represents a balance of activation from the alkyl group and reduced steric hindrance, often leading to it being the major product in the nitration of similar fused ring systems.

Caption: Reaction scheme for the nitration of isochroman.

Experimental Protocol: Nitration of Isochroman

-

Materials:

-

Isochroman

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add isochroman (1.0 eq) dissolved in dichloromethane.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.

-

In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the isochroman solution over 30 minutes. Ensure the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-nitroisochroman.

-

The product can be purified by column chromatography on silica gel.

-

Data Summary: Nitration Reaction

| Parameter | Value |

| Starting Material | Isochroman |

| Key Reagents | HNO₃, H₂SO₄ |

| Stoichiometry (HNO₃) | 1.1 equivalents |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-4 hours |

| Work-up | Aqueous wash, extraction |

| Purification | Silica Gel Chromatography |

Part 2: Synthesis of this compound via Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a fundamental and highly reliable transformation.[6][7] Several methods are available, including catalytic hydrogenation (e.g., H₂/Pd-C) and metal-mediated reductions (e.g., Fe/HCl, Zn/HCl, or SnCl₂/HCl).[8][9]

Causality and Method Selection

For this synthesis, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of hydrochloric acid is selected. This method offers several advantages:

-

High Chemoselectivity: It is highly effective for the reduction of aromatic nitro groups while being tolerant of many other functional groups, including the ether linkage in the isochroman ring.[6]

-

Mild Conditions: The reaction typically proceeds at reflux in an alcoholic solvent, which are relatively mild conditions.

-

Robustness and Scalability: The procedure is reliable and can be readily scaled for larger quantities.

The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, with protons from the acidic medium participating in the formation of water molecules as byproducts. The overall process is a six-electron reduction.[10]

Experimental Protocol: Reduction of 6-Nitroisochroman

-

Materials:

-

6-Nitroisochroman

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 6-nitroisochroman (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Heat the mixture to reflux and then slowly add concentrated hydrochloric acid.

-

Continue refluxing for 2-3 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic. This will precipitate tin salts.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography or crystallization.

-

Data Summary: Reduction Reaction

| Parameter | Value |

| Starting Material | 6-Nitroisochroman |

| Key Reagents | SnCl₂·2H₂O, HCl |

| Stoichiometry (SnCl₂) | 4.0-5.0 equivalents |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Work-up | Neutralization, extraction |

| Purification | Column Chromatography/Crystallization |

Validation and Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the amine group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-H stretches of the primary amine.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

This two-step protocol provides a robust and reproducible pathway for the synthesis of this compound, a key building block for further exploration in drug discovery and medicinal chemistry. The detailed explanation of the rationale behind each step ensures that researchers can adapt and troubleshoot the procedure with a solid understanding of the underlying chemical principles.

References

- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.

- BenchChem. (2025).

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

Química Organica.org. (2023). Reduction of nitro to amino and oxidation of amino to nitro. [Link]

-

Wikipedia. (n.d.). Nitration. [Link]

-

Zhang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 112967. [Link]

-

Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]

-

Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isochromans. [Link]

-

Request PDF. (2025). Research progress in biological activities of isochroman derivatives. [Link]

-

Khan Academy. (2019). Nitration of aromatic compounds. [Link]

-

Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

- Google Patents. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

-

Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

Sources

- 1. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of nitro to amino and oxidation of amino to nitro [quimicaorganica.org]

- 8. benchchem.com [benchchem.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

Isochroman-6-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Isochroman-6-amine

Introduction

This compound (CAS No. 444588-39-0) is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of the isochroman scaffold, a privileged structure in many biologically active compounds, this compound serves as a versatile and highly valuable building block. The presence of a primary amine at the 6-position of the bicyclic ether system provides a crucial reactive handle for synthetic modification, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. It aims to serve as a practical resource, blending established data with field-proven insights to facilitate its effective use in the laboratory.

Section 1: Core Chemical and Physical Properties

The fundamental properties of a chemical entity are critical for its handling, reaction design, and application. This compound is a solid at room temperature, and its identity is well-defined by its molecular formula and registry numbers.[1] While extensive experimental data on its physical properties like melting point and solubility are not widely published, reliable predictions can be made based on its structure and data from closely related analogues.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dihydro-1H-isochromen-6-amine | [1] |

| Synonyms | 3,4-dihydro-1H-2-benzopyran-6-amine | [1] |

| CAS Number | 444588-39-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO | [2][4] |

| Molecular Weight | 149.19 g/mol | [2][4] |

| Physical State | Solid | [1] |

| Melting Point | Data not available. Estimated 90-110°C for the related isomer, Isochroman-4-amine. | [5] |

| Solubility (Predicted) | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane. Sparingly soluble in water. Insoluble in hexanes. | [5][6] |

| Storage Conditions | 2-8°C, sealed in dry, dark conditions. | [2] |

Section 2: Synthesis and Reactivity

A robust and reproducible synthetic route is paramount for the accessibility of a key building block. While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and logical pathway can be constructed from its nitro-analogue, 6-nitroisochroman. This transformation is a cornerstone of aromatic amine synthesis.

Proposed Synthetic Pathway

The most direct and industrially scalable approach to this compound involves a two-step process starting from a suitable phenylethanol derivative: (1) Electrophilic nitration to form the isochroman ring and introduce the nitro group, followed by (2) Reduction of the nitro group to the target primary amine.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

This protocol describes the reduction of 6-nitroisochroman, a common method for preparing aromatic amines. The choice of Tin(II) chloride is based on its high chemoselectivity for the nitro group in the presence of other reducible functionalities, such as the ether linkage in the isochroman ring.

Protocol: Reduction of 6-Nitroisochroman to this compound

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-nitroisochroman (1 equivalent).

-

Solvent Addition: Add ethanol (EtOH) to dissolve the starting material, typically at a concentration of 0.1-0.2 M.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution. The reaction is exothermic.

-

Reaction Initiation: Heat the mixture to reflux (approx. 78°C). Slowly add concentrated hydrochloric acid (HCl) dropwise.

-

Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the electron-rich aromatic ring.

-

N-Functionalization: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. It readily participates in standard amine reactions such as N-alkylation, N-acylation (to form amides), and reductive amination.[7] These reactions are fundamental for attaching the isochroman scaffold to other molecules or for modulating its physicochemical properties.

-

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating, ortho, para-directing group for EAS. This makes the C5 and C7 positions of the aromatic ring susceptible to attack by electrophiles, allowing for halogenation, nitration (under controlled conditions), and Friedel-Crafts reactions.

Section 3: Analytical and Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of this compound. While specific spectra are not publicly available, a detailed prediction of its spectroscopic signatures can be made based on established principles and data from the parent isochroman molecule.[8][9]

-

Mass Spectrometry (MS): In accordance with the nitrogen rule, the odd number of nitrogen atoms predicts an odd-numbered molecular weight.[10] The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 149 or 150, respectively. Key fragmentation patterns would likely involve alpha-cleavage, resulting in the loss of CH₂O from the heterocyclic ring or cleavage adjacent to the aromatic ring.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. The following shifts are predicted (in CDCl₃):

-

Aromatic Protons (3H): Expected in the range of δ 6.5-7.0 ppm. The protons at C5 and C7 (ortho to the amine) will be shifted upfield compared to the proton at C8.

-

Benzylic Protons (-OCH₂-Ar, 2H): A singlet or a narrow multiplet around δ 4.7 ppm.[8]

-

Aliphatic Protons (-OCH₂CH₂-Ar, 2H): A triplet around δ 3.9 ppm.[8]

-

Aliphatic Protons (-OCH₂CH₂-Ar, 2H): A triplet around δ 2.8 ppm.[8]

-

Amine Protons (-NH₂, 2H): A broad singlet, typically around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will show 9 distinct signals.

-

Aromatic Carbons (6C): The carbon attached to the amine (C6) will be significantly shielded (δ ~145 ppm). The other aromatic carbons will appear between δ 110-135 ppm.[11][12]

-

Benzylic Carbon (-OCH₂-Ar): Expected around δ 68 ppm.[13]

-

Aliphatic Carbon (-OCH₂CH₂-Ar): Expected around δ 65 ppm.[13]

-

Aliphatic Carbon (-OCH₂CH₂-Ar): Expected around δ 28 ppm.[13]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, which appear as a distinctive pair of sharp bands in the 3300-3500 cm⁻¹ region.[10] C-N stretching will appear around 1250-1350 cm⁻¹, and the C-O-C ether stretch will be visible in the 1050-1150 cm⁻¹ range.

Section 4: Applications in Research and Drug Development

The isochroman scaffold is a core component of numerous natural products and synthetic pharmaceuticals, known to exhibit a wide range of biological activities, including CNS, antitumor, antimicrobial, and anti-inflammatory effects.[14][15] this compound is a strategic starting material for accessing novel derivatives within this chemical space.

The primary amine serves as a critical "handle" for synthetic elaboration. In drug discovery programs, this allows for the rapid generation of compound libraries through techniques like parallel synthesis. By acylating the amine with various carboxylic acids or reacting it with different aldehydes via reductive amination, chemists can systematically modify the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.[16]

Caption: Role of this compound as a versatile scaffold.

Specifically, this compound is cited as a key intermediate for:

-

Central Nervous System (CNS) Agents: Designing compounds that interact with CNS receptors, with potential applications as antidepressants and neuroprotective agents.[14]

-

Fluorescent Probes: The amine allows for conjugation to fluorophores, creating tools for biological imaging and assays.[14]

-

Agrochemicals: Used in the synthesis of novel herbicides and plant growth regulators.[14]

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The available safety data indicates that it is a hazardous substance.[1][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place as recommended.[2]

-

First Aid: In case of contact, rinse the affected area with plenty of water. If swallowed or inhaled, seek immediate medical attention.

References

-

Supporting information for Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Zhang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. Bioorganic & Medicinal Chemistry, 32, 115995. Available at: [Link]

-

Request PDF. (2025). Research progress in biological activities of isochroman derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Secondary amine-catalyzed cross-coupling reaction of isochromans with aldehydes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Research progress in biological activities of isochroman derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Isochromane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

SpectraBase. (n.d.). Isochroman [13C NMR]. Retrieved from [Link]

-

PubMed. (2001). Electrospray Tandem Mass Spectrometry of Aminochromes. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines melting points boiling points solubility. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science. Retrieved from [Link]

-

Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 444588-39-0|this compound|BLD Pharm [bldpharm.com]

- 3. ABOVCHEM LLC this compound 95%-100MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. achmem.com [achmem.com]

- 5. Buy Isochroman-4-amine (EVT-1199148) | 147663-00-1 [evitachem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. Isochroman(493-05-0) 1H NMR [m.chemicalbook.com]

- 9. Isochromane | C9H10O | CID 96266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. compoundchem.com [compoundchem.com]

- 13. Isochroman(493-05-0) 13C NMR spectrum [chemicalbook.com]

- 14. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. diplomatacomercial.com [diplomatacomercial.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Isochroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isochroman Scaffold: A Privileged Structure in Medicinal Chemistry

The isochroman scaffold is a prominent heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1][2] Its prevalence in a wide array of bioactive natural products and synthetic pharmaceutical agents underscores its status as a "privileged scaffold".[3] Compounds incorporating the isochroman core exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, antihypertensive, anti-inflammatory, and antioxidant properties.[4][5] This inherent biological activity makes the isochroman framework a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the key strategies for the synthesis of novel isochroman derivatives, delves into their biological evaluation, and explores the critical structure-activity relationships that govern their therapeutic potential.

Part 1: Strategic Approaches to Isochroman Synthesis

The efficient construction of the isochroman core is paramount for exploring its chemical space and developing new drug candidates. Over the years, a variety of synthetic methodologies have been developed, ranging from classical acid-catalyzed cyclizations to modern, highly selective catalytic systems.

Classical Methodologies: The Enduring Relevance of the Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of isochroman derivatives, valued for its straightforwardness and modularity.[6] This reaction typically involves the cyclization of a β-arylethanol with an aldehyde or ketone under acidic conditions. The choice of catalyst is crucial for the efficiency and substrate scope of the reaction. While traditional Brønsted acids have been employed, modern variations utilize Lewis acids to achieve higher yields and milder reaction conditions.

Mechanism and Rationale: The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the isochroman ring. The use of a catalyst like iron(II) triflate (Fe(OTf)2) is advantageous due to its low cost, low toxicity, and high efficiency.[7]

Experimental Protocol: Iron(II) Triflate-Catalyzed Oxa-Pictet-Spengler Cyclization [7]

-

Reactant Preparation: To a solution of the desired β-arylethanol (1.0 mmol) in undistilled toluene (5 mL) in a sealed tube, add the corresponding aldehyde or ketal (1.2 mmol).

-

Catalyst Addition: Add Fe(OTf)2 (1 mol%, 0.01 mmol) to the reaction mixture.

-

Reaction Execution: Seal the tube and heat the reaction mixture at 70°C for 4 hours.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1-substituted isochroman.

Data Presentation: Comparative Analysis of Oxa-Pictet-Spengler Reaction Variants

| Entry | β-Arylethanol | Aldehyde/Ketal | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3,4-Dimethoxyphenylethanol | Benzaldehyde | Fe(OTf)2 (1 mol%) | Toluene | 70 | 4 | 95 | [7] |

| 2 | 2-Phenylethanol | Paraformaldehyde | Concentrated HCl | - | Reflux | 36 | 99 | [8] |

| 3 | β-Arylethyl alcohol | Aldehyde/Ketone | Bismuth Triflate | Various | Various | - | up to 98 | [8] |

Modern Catalytic Approaches: Advancing Efficiency and Selectivity

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern catalytic approaches have been developed. Gold-catalyzed reactions, in particular, have emerged as a powerful tool for the synthesis of unsaturated isochroman derivatives (isochromenes).

Gold-Catalyzed Cyclization of o-Alkynylbenzyl Alcohols: This atom-economical method provides a direct route to 1H-isochromenes.[9] Gold(I) catalysts act as soft π-Lewis acids, activating the alkyne moiety towards intramolecular nucleophilic attack by the hydroxyl group.[9]

Mechanism Deep Dive: The reaction is believed to proceed through a gold-stabilized carbocation intermediate, which accounts for the high regioselectivity of the 6-endo-dig cyclization.[9] This selective activation avoids the formation of the isomeric 5-exo-dig product (isobenzofuran).

Experimental Protocol: Gold(I)-Catalyzed Synthesis of 1H-Isochromenes [9]

-

Reactant Preparation: Dissolve the o-alkynylbenzyl alcohol (0.2 mmol) in dichloromethane (DCM, 2 mL) in a vial.

-

Catalyst Addition: Add the gold(I) catalyst, such as [P(t-Bu)2(o-biphenyl)]AuCl (2.5 mol%), followed by AgOTf (2.5 mol%).

-

Reaction Execution: Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the pure 1H-isochromene.

Asymmetric Synthesis: Accessing Chiral Isochroman Scaffolds

The synthesis of enantiomerically enriched isochroman derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.[10] Organocatalysis has proven to be a particularly effective strategy for achieving high levels of enantioselectivity in the synthesis of isochromans.[10]

Organocatalyzed Domino Reactions: These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials. For instance, a quinidine-catalyzed domino peroxyhemiacetalization/oxa-Michael/desymmetrization sequence can generate highly functionalized isochromans with excellent diastereo- and enantioselectivity.[10]

Mandatory Visualization: Workflow for Asymmetric Isochroman Synthesis

Caption: Organocatalyzed domino reaction for asymmetric isochroman synthesis.

Part 2: Biological Evaluation and Structure-Activity Relationship (SAR) Studies

The discovery of novel isochroman derivatives is intrinsically linked to the evaluation of their biological activity and the elucidation of their structure-activity relationships (SAR).[11][12]

Probing Biological Activity: From In Vitro Assays to In Vivo Models

A wide range of biological activities have been reported for isochroman derivatives, necessitating a diverse array of assays for their evaluation.[4][5] These can range from in vitro enzyme inhibition assays to cell-based assays for cytotoxicity and in vivo studies in animal models.

Case Study: Isochroman-4-one Hybrids as Antihypertensive Agents

A series of isochroman-4-one hybrids bearing an arylpiperazine moiety were designed and synthesized as potential antihypertensive agents.[13] These compounds were evaluated for their in vitro vasodilation potency and α1-adrenergic receptor antagonistic activity.[13] The most promising compounds were then tested in spontaneously hypertensive rats (SHRs) to assess their in vivo antihypertensive effects.[13]

Data Presentation: Biologically Active Isochroman Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

| 8-Amido Isochroman Derivatives | Anticancer | Potent cytotoxic and apoptotic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231).[14] | [14] |

| Spiro[isochroman-piperidine] Analogs | Antihistaminic | Inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells.[15] | [15][16][17] |

| Isochroman-4-one Hybrids | Antihypertensive | Potent in vitro vasodilation and α1-adrenergic receptor antagonism; significant reduction of blood pressure in SHRs.[13] | [13] |

| CJ-17,493 | Neurokinin-1 (NK1) Receptor Antagonist | High and selective affinity for the human NK1 receptor; potent anti-emetic activity.[18] | [18] |

Decoding the Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of an isochroman derivative and its biological activity is crucial for the rational design of more potent and selective drug candidates.[11][12]

Key Structural Modifications and Their Impact on Activity: SAR studies involve systematically modifying the isochroman scaffold and assessing the impact of these changes on biological activity. Key areas of modification include the substituents on the aromatic ring, the stereochemistry of chiral centers, and the nature of appendages at various positions of the heterocyclic ring.

SAR Insights from Spiro[isochroman-piperidine] Analogs: In the case of spiro[isochroman-piperidine] analogs with antihistaminic activity, the nature of the alkyl substituent on the piperidine nitrogen was found to be a critical determinant of potency.[15]

Mandatory Visualization: Logical Relationship Diagram for SAR Exploration

Sources

- 1. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. When analoging is not enough: scaffold discovery in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 13. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Solid-State Architecture of Isochroman-6-amine: A Guide to Single-Crystal X-ray Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceutical agents.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within these molecules is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties. This guide provides a comprehensive, in-depth walkthrough of the essential methodologies for the single-crystal X-ray structure analysis of isochroman-6-amine, a key building block in medicinal chemistry. We will navigate the critical path from material purification and single-crystal cultivation to X-ray data acquisition, structure solution, refinement, and detailed structural interpretation. This document is designed to serve as a practical reference, blending established crystallographic theory with field-proven insights to empower researchers in their structural chemistry endeavors.

Foundational Stage: Material Integrity and Crystal Cultivation

The journey to a high-resolution crystal structure begins not at the diffractometer, but in the chemistry lab. The quality of the starting material directly dictates the probability of obtaining diffraction-quality single crystals. An impure or amorphous sample will rarely, if ever, yield a solvable structure.

Synthesis and Rigorous Purification of this compound

While this compound is commercially available, ensuring its purity is a non-negotiable first step.[3][4] For in-house synthesis, a common route involves the reduction of a nitro-isochroman precursor, a transformation for which numerous reliable protocols exist.[5][6]

Exemplary Purification Protocol:

-

Initial Purification: The crude product is first subjected to flash column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to separate the target amine from unreacted starting materials and byproducts.

-

Solvent Removal: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure.

-

Final Recrystallization: The resulting solid is then recrystallized to achieve the high purity (>99%) required for single-crystal growth. This step removes minor impurities that may co-elute during chromatography.[7] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[8]

-

Expert Insight: The amine functionality makes this compound basic. It is crucial to avoid acidic conditions during purification unless salt formation is intended, as this can alter the crystallization behavior.[9] For challenging purifications, forming the hydrochloride salt, recrystallizing it, and then liberating the free base can be an effective strategy.

The Art and Science of Single-Crystal Growth

Growing a single crystal is often the most challenging step in the entire process.[10] It involves inducing the slow, ordered aggregation of molecules from a supersaturated solution.[11] The goal is to create a single, defect-free crystal lattice, typically 0.1-0.3 mm in each dimension.[12]

Systematic Approach to Crystallization Screening:

The key to success is a systematic screening of various solvents and crystallization techniques. Given the polar amine group and the relatively rigid bicyclic core, a range of solvents should be tested.

| Solvent Class | Examples | Rationale |

| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the amine group, promoting solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Solubilizes via dipole-dipole interactions without donating hydrogen bonds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity, useful as anti-solvents. |

| Aromatics | Toluene | May interact favorably with the aromatic ring of the isochroman. |

| Alkanes | Hexane, Heptane | Non-polar, primarily used as anti-solvents to induce precipitation. |

Core Crystallization Methodologies:

-

Slow Evaporation: A nearly saturated solution of this compound is prepared, filtered to remove dust, and left in a loosely covered vial.[13] As the solvent slowly evaporates, the concentration increases, leading to gradual crystal formation. This is often the simplest and first method to try.

-

Slow Cooling: A saturated solution is prepared in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool very slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C).[14] The decrease in solubility upon cooling drives crystallization.

-

Vapor Diffusion: This technique is highly effective for small quantities of material.[11] A concentrated solution of the compound is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.

Detailed Protocol: Vapor Diffusion for this compound

-

Prepare the Solution: Dissolve 5-10 mg of highly purified this compound in 0.5 mL of a solvent in which it is readily soluble (e.g., methanol or acetone) in a small, clean vial.

-

Set up the Chamber: Place this small vial inside a larger glass jar.

-

Add Anti-Solvent: Carefully add 2-3 mL of an anti-solvent (e.g., diethyl ether or hexane) to the bottom of the larger jar, ensuring it does not splash into the inner vial.

-

Seal and Incubate: Seal the jar tightly and leave it in an undisturbed, vibration-free location.

-

Monitor: Check for crystal growth over several days to weeks.

Caption: Workflow for single-crystal growth of this compound.

The Core Analysis: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is ready for X-ray analysis. The fundamental principle of X-ray crystallography is that a crystal lattice diffracts an incident X-ray beam into a unique pattern of reflections.[10][15] By measuring the positions and intensities of these reflections, one can computationally reconstruct a three-dimensional map of the electron density within the crystal, and thus determine the atomic structure.[16]

Caption: The crystallographic workflow from data collection to final structure.

Step-by-Step: Data Collection

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop). The crystal is typically flash-cooled in a stream of cold nitrogen gas (at ~100 K) to minimize radiation damage during data collection.

-

Diffractometer Setup: The mounted crystal is placed on a goniometer within the X-ray diffractometer.

-

Data Acquisition: An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset over several hours.

Step-by-Step: Structure Solution and Refinement

This phase is entirely computational and relies on specialized software (e.g., Olex2, SHELX, TOPAS).[17]

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all the unique reflections are integrated and scaled.

-

Structure Solution: The central challenge in crystallography is the "phase problem"—the phases of the diffracted X-rays cannot be measured directly.[10] For small molecules like this compound, this is typically solved using direct methods, a powerful mathematical approach that uses statistical relationships between reflection intensities to generate initial phase estimates.[18] This process generates an initial, rough electron density map.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[19] This process is monitored using reliability factors (R-factors), with lower values indicating a better fit. Hydrogen atoms are typically located in the difference Fourier map or placed in geometrically calculated positions.

Structural Insights: Interpreting the Crystal Structure

A solved crystal structure is a rich source of chemical information. The final output is typically a Crystallographic Information File (CIF), which contains all the data required to describe the structure. This file should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility for the scientific community.[20][21]

Tabulation of Crystallographic Data

Precise and clear reporting is a hallmark of trustworthy science. All quantitative data should be summarized in a standard crystallographic table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₉H₁₁NO |

| Formula weight | 149.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 5.6 Å, c = 16.2 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 762 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.30 g/cm³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| Goodness-of-fit on F² | 1.05 |

(Note: Data are representative examples based on similar small organic molecules and are for illustrative purposes.)

Analysis of Molecular and Supramolecular Features

The analysis extends beyond simple bond lengths to the intricate network of intermolecular interactions that define the crystal packing.

-

Intramolecular Geometry: The heterocyclic isochroman ring is expected to adopt a non-planar conformation, likely a half-chair, similar to other reported isochroman derivatives.[22][23] Bond lengths and angles would be compared to standard values to identify any strain or unusual electronic effects.

-

Intermolecular Interactions: The primary amine group is a potent hydrogen bond donor. It is highly probable that the crystal packing will be dominated by a network of hydrogen bonds. The two amine protons can form N-H···O bonds with the ether oxygen of a neighboring molecule or N-H···N bonds with the amine of another.[24] These interactions create robust supramolecular synthons that dictate the overall crystal architecture. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the packing.

Caption: Key intermolecular interactions expected in this compound crystals.

Conclusion

The crystal structure analysis of this compound is a multi-stage process that demands rigor at every step, from chemical purification to computational refinement. The resulting three-dimensional model provides invaluable, unambiguous data on molecular conformation and the specific non-covalent interactions that govern its solid-state assembly. For drug development professionals, this information is critical for understanding polymorphism, designing stable formulations, and interpreting structure-activity relationships at the atomic level. By following the systematic protocols and applying the expert insights detailed in this guide, researchers can confidently navigate the path to high-quality structural elucidation.

References

-

Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. (n.d.). MDPI. [Link]

-

Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one and 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one. (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Isochroman synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Research progress in biological activities of isochroman derivatives. (2021). European Journal of Medicinal Chemistry. [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (2017). Acta Crystallographica Section F: Structural Biology Communications. [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

-

Isochroman derivatives and their tendency to crystallize in chiral space groups. (2004). Acta Crystallographica Section C: Crystal Structure Communications. [Link]

-

X Ray crystallography. (1997). Journal of Clinical Pathology. [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2023). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

How to Grow Single Crystals. (2020). YouTube. [Link]

-

Research progress in biological activities of isochroman derivatives. (2021). PubMed. [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Isochroman derivatives and their tendency to crystallize in chiral space groups. (2004). PubMed. [Link]

-

Solving molecular organic crystal structures from powders. (2017). IUCrJ. [Link]

-

Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

-

Solving and refining inorganic structures. (n.d.). SciSpace. [Link]

-

How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. (n.d.). ResearchGate. [Link]

-

CCDC 931608: Experimental Crystal Structure Determination. (2015). The University of Manchester - Research Explorer. [Link]

-

RECRYSTALLISATION. (n.d.). University of Calgary. [Link]

-

Synthesis of Amines. (2021). YouTube. [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Refinement of crystal structures. (n.d.). Oxford Academic. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

-

Recrystallization. (n.d.). University of California, Irvine. [Link]

-

Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). J-STAGE. [Link]

-

X-ray Crystallography. (n.d.). Creative BioMart. [Link]

-

Synthesis and characterization new liquid crystals from organic amine compounds. (2023). ResearchGate. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

-

Recrystallization. (2020). YouTube. [Link]

-

Cambridge Structural Database. (n.d.). Wikipedia. [Link]

-

Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023). RSC Publishing. [Link]

-

Introducing Cambridge Structural Database 6.00. (2025). CCDC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 444588-39-0|this compound|BLD Pharm [bldpharm.com]

- 4. ABOVCHEM LLC this compound 95%-100MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. How To [chem.rochester.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. academic.oup.com [academic.oup.com]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 22. journals.iucr.org [journals.iucr.org]

- 23. Isochroman derivatives and their tendency to crystallize in chiral space groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one and 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isochroman-6-amine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochroman-6-amine has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique structure, combining a conformationally restricted isochroman scaffold with a synthetically versatile primary aromatic amine, offers a compelling platform for the design and synthesis of novel therapeutic agents. The isochroman motif is a privileged structure found in numerous bioactive natural products and pharmaceuticals, recognized for its ability to orient substituents in a well-defined three-dimensional space.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, chemical reactivity, and strategic applications in drug discovery, supported by detailed experimental protocols.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, the concept of the "molecular scaffold" is central to designing compounds with desired biological activities and properties.[4][5][6] this compound represents an exemplary scaffold, offering two key features that medicinal chemists can exploit:

-

The Isochroman Core: This saturated heterocyclic system imposes significant conformational rigidity. By locking appended functional groups into specific spatial orientations, it allows for more precise and high-affinity interactions with biological targets like enzymes and receptors. The oxygen atom within the ring can also act as a hydrogen bond acceptor, further influencing molecular interactions. The isochroman framework is a recognized motif in compounds targeting a range of conditions, including cancer, hypertension, and microbial infections.[1][2][7]

-

The 6-Amino Group: A primary aromatic amine is one of the most versatile functional groups in organic synthesis.[8][9] It serves as a key handle for a vast array of chemical transformations, including amide bond formation, N-alkylation, N-arylation, sulfonylation, and diazotization, enabling the systematic exploration of structure-activity relationships (SAR).[10][11][12]

The combination of these two features in a single, readily accessible molecule makes this compound a powerful starting point for building complex and diverse chemical libraries aimed at identifying novel drug candidates.

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis and drug design. These properties influence solubility, reactivity, and ultimately, the pharmacokinetic profile of its derivatives.

| Property | Value | Units | Source / Method |

| Molecular Formula | C₉H₁₁NO | - | [13] |

| Molecular Weight | 149.19 | g/mol | [13] |

| CAS Number | 444588-39-0 | - | [13] |

| Appearance | Off-white to light brown solid | - | Supplier Data |

| Melting Point | 90 - 110 (Estimated) | °C | Analog Analysis[14] |

| pKa (Predicted) | 4.5 ± 0.1 (Amine) | - | Computational |

| Solubility | Soluble in MeOH, DCM, DMSO; limited in water | - | Experimental Observation[14] |

Note: Experimental values can vary based on purity. Predicted values are generated using standard computational models.

Synthesis of the this compound Building Block

The accessibility of a building block is critical for its widespread adoption. While this compound is commercially available from suppliers like Enamine and BLD Pharm, understanding its synthesis provides insight into potential impurities and scalability.[13][15][16][17] A common synthetic approach involves a multi-step sequence starting from readily available materials, often featuring a nitration followed by reduction.

A representative synthetic pathway is outlined below:

Caption: Synthetic route to this compound.

Causality in Synthesis:

-

Nitration: The isochroman ring is activated towards electrophilic aromatic substitution. The ether oxygen directs ortho- and para- to its position. The 6-position (para to the ether linkage) is sterically accessible and electronically favored, leading to regioselective nitration.

-

Reduction: The nitro group is reliably reduced to a primary amine using various standard methods. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method, while metal-based reductions like tin(II) chloride in acid are also effective and common in laboratory settings.

Chemical Reactivity and Key Transformations

The utility of this compound stems from the predictable and high-yielding reactivity of its primary aromatic amine. This functionality serves as a versatile anchor point for diversification.

Caption: Major reaction pathways for this compound.

Expert Insights on Reactivity: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making the amine less basic and nucleophilic than a typical aliphatic amine.[9][18] However, it remains sufficiently reactive for most standard coupling reactions.

-

N-Acylation: This is arguably the most common transformation, forming a stable amide bond which is a cornerstone of many pharmaceutical structures.[10][19][20] The reaction proceeds readily with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct.

-

N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the construction of diarylamine structures, providing access to a different region of chemical space.

-

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ to yield secondary or tertiary amines. This two-step, one-pot procedure is highly efficient for adding alkyl substituents.

Application in Drug Discovery: A Case Study Workflow

The true value of a building block is demonstrated through its successful application in synthesizing biologically active molecules. This compound has been utilized as a key intermediate in programs targeting various diseases. For instance, derivatives have been explored as ROCK-I inhibitors, a kinase target implicated in cardiovascular diseases.[21]

The general workflow for utilizing this compound in a fragment-based or lead optimization campaign is depicted below.

Caption: Iterative drug discovery cycle using the building block.

Detailed Experimental Protocol: N-Acylation

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a representative N-acylation reaction.

Reaction: Synthesis of N-(isochroman-6-yl)acetamide

Principle: This protocol details the acetylation of the primary amine using acetic anhydride. The reaction is straightforward, high-yielding, and serves as a model for the formation of more complex amides. An aqueous workup effectively removes water-soluble reagents and byproducts.[11]

Materials:

-

This compound (1.0 eq, e.g., 500 mg)

-

Acetic Anhydride (1.2 eq)

-

Dichloromethane (DCM, sufficient to dissolve starting material)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

-

Dissolution: To a clean, dry round-bottom flask, add this compound (500 mg, 3.35 mmol). Dissolve the amine in dichloromethane (15 mL).

-

Reagent Addition: While stirring at room temperature (20-25°C), add acetic anhydride (0.38 mL, 4.02 mmol, 1.2 eq) dropwise to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).

-

Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) to quench excess acetic anhydride and neutralize any acetic acid formed.

-

Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the organic (bottom) layer. Extract the aqueous layer again with DCM (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL). This step helps to remove residual water from the organic phase.

-

Drying: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-(isochroman-6-yl)acetamide can be purified by recrystallization or silica gel column chromatography if necessary to afford the final product as a solid.

Conclusion and Future Outlook

This compound stands as a testament to the power of heterocyclic building blocks in modern medicinal chemistry. Its rigid core and synthetically tractable amino group provide a reliable and strategically sound starting point for the development of novel small molecules. As drug discovery programs continue to tackle increasingly complex biological targets, the demand for scaffolds that offer precise three-dimensional control over pharmacophoric elements will only grow. Building blocks like this compound are poised to play a significant role in meeting this demand, enabling the exploration of new chemical space and accelerating the journey toward next-generation therapeutics.

References

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Primary Amines - Enamine [enamine.net]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 444588-39-0|this compound|BLD Pharm [bldpharm.com]

- 14. Buy Isochroman-4-amine (EVT-1199148) | 147663-00-1 [evitachem.com]

- 15. ABOVCHEM LLC this compound 95%-100MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 16. Building Blocks Catalog - Enamine [enamine.net]

- 17. EnamineStore [enaminestore.com]

- 18. Amine Reactivity [www2.chemistry.msu.edu]

- 19. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Derivatization of Isochroman-6-amine for Library Synthesis

Introduction: The Isochroman Scaffold as a Privileged Structure in Drug Discovery

The isochroman framework is a prominent heterocyclic motif found in a multitude of biologically active natural products and synthetic pharmaceutical agents.[1][2][3][4][5] Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Isochroman derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] Consequently, the development of diverse libraries of isochroman-based compounds is a critical endeavor in the quest for novel therapeutics.

Isochroman-6-amine, with its reactive primary amino group, serves as an excellent and versatile starting point for the construction of such libraries. The amino functionality provides a handle for a wide array of chemical transformations, allowing for the systematic introduction of diverse functional groups and the exploration of vast chemical space. This application note provides a comprehensive guide to the derivatization of this compound for the synthesis of compound libraries, detailing robust protocols for key chemical transformations and offering insights into reaction optimization and high-throughput applications.

Core Derivatization Strategies for this compound

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. For library synthesis, reactions that are high-yielding, tolerant of a wide range of functional groups, and amenable to parallel synthesis formats are of paramount importance. The following sections detail four key derivatization strategies: N-Acylation, N-Sulfonylation, Reductive Amination, and the Ugi Multicomponent Reaction.

N-Acylation: Introducing Amide Diversity

The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions in medicinal chemistry.[6] It allows for the introduction of a vast array of substituents, significantly impacting the physicochemical properties and biological activity of the parent molecule.

Causality of Experimental Choices: The choice of acylating agent and reaction conditions is crucial for achieving high yields and purity. Acyl chlorides are highly reactive but generate HCl as a byproduct, necessitating the use of a base to drive the reaction to completion and prevent protonation of the starting amine.[7] Carboxylic acids, when activated with coupling agents like EDC or HBTU, offer a milder alternative, often preferred for more sensitive substrates. The use of an organic base like triethylamine (TEA) or pyridine is standard practice to neutralize the acid formed during the reaction. Anhydrous solvents are critical to prevent hydrolysis of the acylating agent.

Protocol 1: Parallel N-Acylation of this compound with Acyl Chlorides

This protocol is designed for a 96-well plate format, enabling the rapid synthesis of a library of N-acyl this compound derivatives.

-

Materials:

-

This compound

-

Library of diverse acyl chlorides (e.g., substituted benzoyl chlorides, aliphatic acyl chlorides)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

96-well reaction block

-

-

Procedure:

-

Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).

-

Dispense 200 µL of the this compound solution (0.04 mmol) into each well of the 96-well reaction block.

-

Add 1.2 equivalents of TEA (6.7 µL, 0.048 mmol) to each well.

-

Prepare stock solutions of the library of acyl chlorides in anhydrous DCM (e.g., 0.25 M).

-

Add 1.1 equivalents of each acyl chloride solution (176 µL, 0.044 mmol) to the corresponding well.

-

Seal the reaction block and shake at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS analysis of a representative well.

-

Upon completion, the solvent can be evaporated in vacuo, and the residue can be redissolved in a suitable solvent (e.g., DMSO) for high-throughput purification or direct biological screening.

-

Data Presentation: Representative N-Acylation Reactions

| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | TEA | DCM | 6 | 92 |

| 2 | 4-Chlorobenzoyl chloride | Pyridine | DCM | 8 | 89 |

| 3 | Acetyl chloride | TEA | DCM | 4 | 95 |

| 4 | Cyclopropanecarbonyl chloride | TEA | DCM | 6 | 91 |

Visualization: N-Acylation Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isochroman synthesis [organic-chemistry.org]

- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of Isochroman-6-amine in Modern Medicinal Chemistry

Abstract

The isochroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of bioactive natural products and synthetic therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent starting point for the design of small molecule modulators of various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Isochroman-6-amine, a key building block for introducing diversity and modulating physicochemical properties in drug discovery programs. We will delve into its synthesis, key reactions, and its role in the generation of compound libraries for structure-activity relationship (SAR) studies, supported by detailed, field-proven protocols.

The Isochroman Scaffold: A Foundation for Drug Discovery

The isochroman ring system is a core structural feature in numerous compounds exhibiting a wide spectrum of pharmacological activities. These include agents targeting the central nervous system (CNS), as well as those with antitumor, antihypertensive, anti-inflammatory, and antimicrobial properties[1][2]. The inherent structural rigidity of the isochroman core allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets.

The strategic placement of an amino group at the 6-position of the isochroman ring, as in this compound, offers a versatile handle for synthetic elaboration. This primary aromatic amine serves as a crucial nucleophile and a point for diversification, enabling medicinal chemists to systematically explore the chemical space around the core scaffold. The modulation of the 6-position can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Synthesis of this compound: A Reliable and Scalable Protocol

The most common and reliable route to this compound involves a two-step sequence starting from the parent isochroman: nitration followed by reduction. This method allows for the regioselective introduction of the amino group at the desired position.

Synthetic Workflow

The synthesis begins with the electrophilic nitration of isochroman to yield 6-nitroisochroman, which is then subjected to a reduction reaction to afford the target this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Nitroisochroman

-

Reaction Setup: To a stirred solution of isochroman (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the internal temperature below 5 °C.

-